molecular formula C11H14ClN3O B1390039 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride CAS No. 1185175-77-2

2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride

Cat. No.: B1390039
CAS No.: 1185175-77-2
M. Wt: 239.7 g/mol
InChI Key: IPDZRKCCPZTZHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride typically involves the reaction of 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes, involving larger quantities of reactants and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution reactions may yield substituted phenylamine derivatives .

Scientific Research Applications

2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride is unique due to its specific combination of a pyrazole ring and an ethoxy-phenylamine structure. This unique structure allows it to interact with different molecular targets and pathways, making it valuable in various scientific research applications .

Properties

IUPAC Name

2-(2-pyrazol-1-ylethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c12-10-4-1-2-5-11(10)15-9-8-14-7-3-6-13-14;/h1-7H,8-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDZRKCCPZTZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCN2C=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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